molecular formula C44H66ClN5O10 B12293403 2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride

2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride

Cat. No.: B12293403
M. Wt: 860.5 g/mol
InChI Key: FHRNKBLFTPHSBL-UHFFFAOYSA-M
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Description

The compound “2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride” is a complex organic molecule. It features multiple ethoxy groups and azido functionalities, making it a compound of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the azido and methoxyethoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:

    Formation of the indole core: This could involve cyclization reactions using appropriate starting materials.

    Introduction of azido groups: Azidation reactions using sodium azide or other azidating agents.

    Attachment of ethoxy groups: Etherification reactions using ethylene glycol derivatives.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Study of reaction mechanisms: Its reactions can provide insights into reaction mechanisms.

Biology

    Bioconjugation: The azido groups can be used for bioconjugation reactions, such as click chemistry.

    Drug development:

Medicine

    Therapeutic agents: Potential use as a therapeutic agent due to its bioactive functionalities.

    Diagnostic tools: Use in the development of diagnostic tools.

Industry

    Materials science:

    Chemical sensors: Use in the development of chemical sensors.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    Bioconjugation: The azido groups can react with alkynes in click chemistry to form stable triazole linkages.

    Drug development: The compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Azido compounds: Compounds with azido groups, such as azidomethyl indoles.

    Ethoxy compounds: Compounds with multiple ethoxy groups, such as polyethylene glycol derivatives.

Uniqueness

    Combination of functionalities: The unique combination of azido and ethoxy groups makes this compound distinct.

    Complex structure: The complex structure with multiple functional groups provides unique reactivity and applications.

Properties

Molecular Formula

C44H66ClN5O10

Molecular Weight

860.5 g/mol

IUPAC Name

2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride

InChI

InChI=1S/C44H66N5O10.ClH/c1-43(2)37-33-35(58-31-29-56-27-25-54-22-21-52-18-17-50-7)11-13-39(37)48(5)41(43)9-8-10-42-44(3,4)38-34-36(12-14-40(38)49(42)6)59-32-30-57-28-26-55-24-23-53-20-19-51-16-15-46-47-45;/h8-14,33-34H,15-32H2,1-7H3;1H/q+1;/p-1

InChI Key

FHRNKBLFTPHSBL-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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